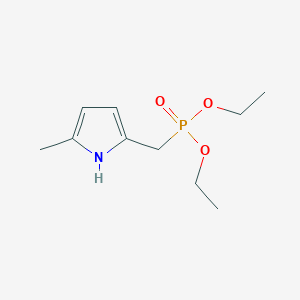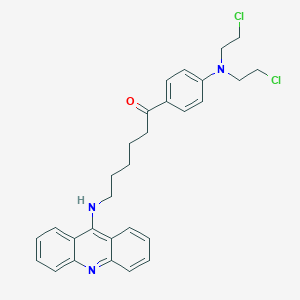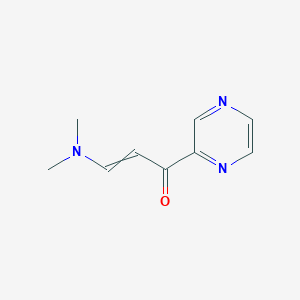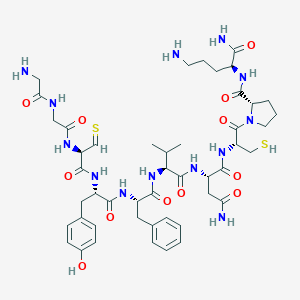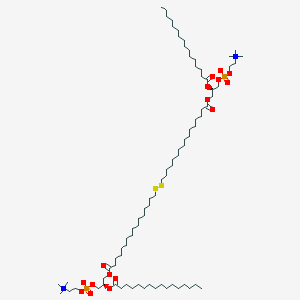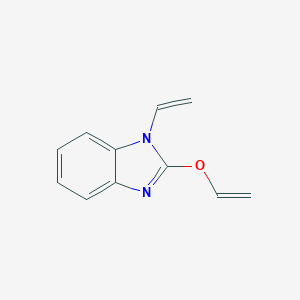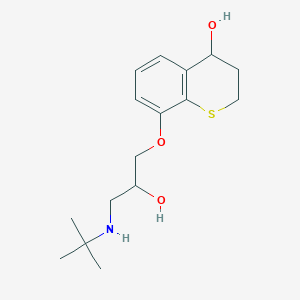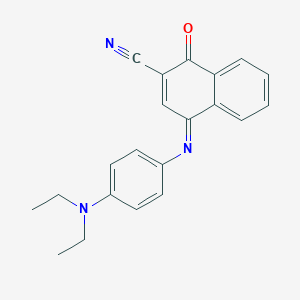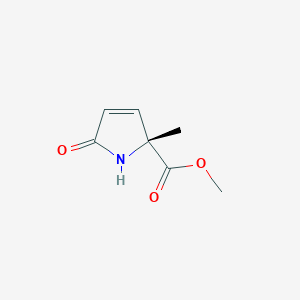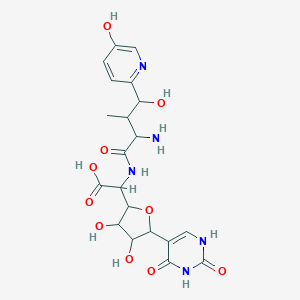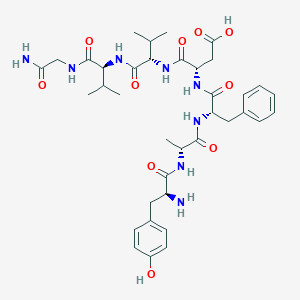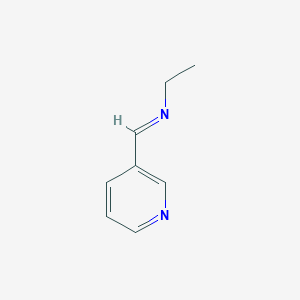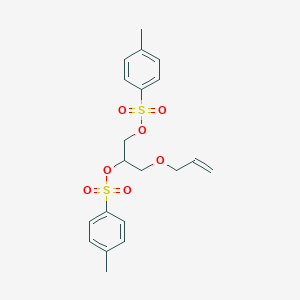![molecular formula C9H9N5 B058476 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine CAS No. 115420-04-7](/img/structure/B58476.png)
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The structure of this compound includes an imidazoquinazoline core, which is known for its significant biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of ammonium acetate. This reaction typically requires heating under reflux conditions for several hours to yield the desired product .
Another approach involves the use of metal-catalyzed reactions. For instance, the cyclization of 2-aminobenzamide with glyoxal can be catalyzed by copper salts, which can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may possess different biological activities and properties .
科学研究应用
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
- 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-3,7-dihydro-imidazo[4,5-g]quinazolin-8-one
Uniqueness
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is unique due to its specific substitution pattern and the presence of an imidazoquinazoline core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
4,9-dihydro-1H-imidazo[4,5-g]quinazolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h3-4H,1-2H2,(H,12,13)(H2,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUWLWJCBEYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
